molecular formula C12H17NO3 B2394936 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid CAS No. 926241-28-3

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid

Cat. No. B2394936
CAS RN: 926241-28-3
M. Wt: 223.272
InChI Key: XTYBWMHGFSKJEL-UHFFFAOYSA-N
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Description

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (5-MPMFA), also known as 1-methyl-5-(2-methylpiperidin-1-yl)furoic acid, is a synthetic organic compound that belongs to the family of heterocyclic compounds. This compound has been of interest to scientists due to its potential applications in drug design, material science and catalysis. The synthesis of 5-MPMFA has been studied extensively, and the compound has been found to possess a wide range of biological activities, including anti-inflammatory and analgesic effects.

Scientific Research Applications

Birch Reduction and Derivative Synthesis

Research has shown the process of Birch reduction, a method of converting aromatic carboxylic acids into less aromatic forms, applied to 3-furoic acid, leading to the formation of 2,3-dihydro-3-furoic acid. This compound, related to 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid, was successfully isolated as a methyl ester and showed potential for further chemical manipulation and application in synthesis (Kinoshita, Miyano, & Miwa, 1975).

Synthesis of Furoate Esters

Another study focused on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids, including compounds similar to 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid. The study highlighted the potential of these compounds in various chemical syntheses, revealing their diverse spectroscopic properties and possible applications in material science and organic chemistry (Masamune, Ono, & Matsue, 1975).

Anodic Oxidation Studies

In a study of anodic oxidation, researchers investigated the reactions of 5-alkyl-2-furoic acids in protic solvents. The results of this study are relevant to understanding the electrochemical behavior of furoic acid derivatives, including 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid, and their potential applications in electrochemistry and organic synthesis (Torii, Tanaka, Ogo, & Yamasita, 1971).

Carboxylation and Furan Fragmentation

A study on the carboxylation of furan compounds and their fragmentation upon resonant electron attachment provides insight into the chemical behavior of furoic acid derivatives. This research is significant for understanding the chemical properties and potential applications of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid in areas like polymer chemistry and material science (Zawadzki, Luxford, & Kočišek, 2020).

Applications in Biosynthesis

In the field of biosynthesis, research has been conducted on the conversion of biomass-derived furans into valuable carboxylic acids. This is relevant to the utilization and potential applications of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid in biotechnology and green chemistry, highlighting its role in the sustainable production of important industrial chemicals (Wen, Zhang, Zong, & Li, 2020).

properties

IUPAC Name

5-[(2-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYBWMHGFSKJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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